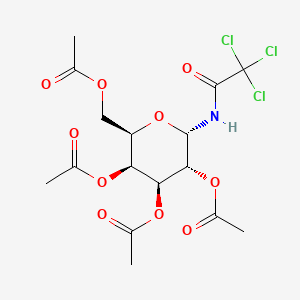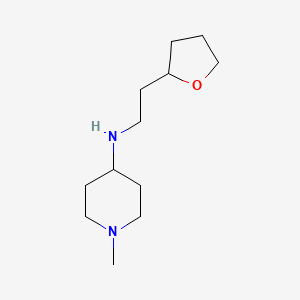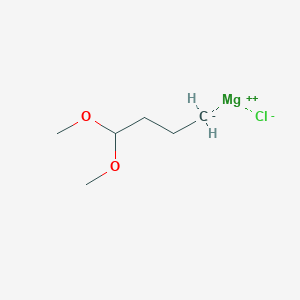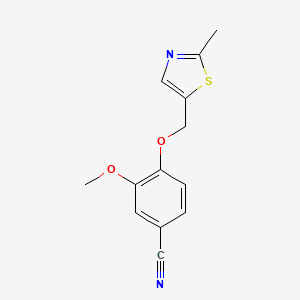![molecular formula C5H9NO2S B14896448 1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B14896448.png)
1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide is a unique spirocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its spirocyclic structure, which includes a sulfur atom and a nitrogen atom within the ring system. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO2S-NCO), resulting in the formation of spirocyclic β-lactams. Subsequent reduction of the β-lactam ring with alane produces the desired this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic drugs.
Industry: Its unique chemical properties make it useful in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide is primarily related to its ability to mimic the piperidine ring in bioactive compounds. This mimicry allows the compound to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The presence of sulfur and nitrogen atoms within the ring system enhances its binding affinity and specificity for these targets .
Comparison with Similar Compounds
1-Azaspiro[3.3]heptane: Lacks the sulfur atom, making it less versatile in certain chemical reactions.
2-Azaspiro[3.3]heptane: Another bioisostere of piperidine, but with different substitution patterns.
Uniqueness: 1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide stands out due to the presence of both sulfur and nitrogen atoms within its spirocyclic structure. This dual heteroatom presence imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C5H9NO2S |
|---|---|
Molecular Weight |
147.20 g/mol |
IUPAC Name |
1λ6-thia-2-azaspiro[3.3]heptane 1,1-dioxide |
InChI |
InChI=1S/C5H9NO2S/c7-9(8)5(4-6-9)2-1-3-5/h6H,1-4H2 |
InChI Key |
MMARPSYDOKQCGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNS2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(6S,6'S)-2,2'-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine)](/img/structure/B14896456.png)
![(2'-(Diethyl(methyl)silyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14896462.png)
